2-Bromo-8-chloro-1-octene
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Description
“2-Bromo-8-chloro-1-octene” is a chemical compound with the molecular formula C8H14BrCl . It has an average mass of 225.554 Da and a monoisotopic mass of 223.996735 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 8-chloro-1-octene, involves the use of Grignard reagents . A Grignard reagent derived from 8-bromo-1-octene has been used in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol .Scientific Research Applications
Environmental and Health Impact Studies
Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds, related to brominated flame retardants, are produced during the combustion of these chemicals and have potential environmental and health impacts similar to their chlorinated analogs. They are known for inducing liver enzyme activity and causing adverse health effects in animals, potentially relevant to humans as well. Research suggests that brominated compounds bind to the same receptors as chlorinated compounds, indicating a similarity in their mode of action (Mennear & Lee, 1994).
Health Effects of Polybrominated Dibenzo-p-dioxins and Dibenzofurans : Further studies have highlighted the health effects of these compounds, emphasizing the need for more research to assess the potential risk they pose to humans and wildlife. The increase in the use of brominated flame retardants has raised concerns about human exposure to these substances (Birnbaum, Staskal, & Diliberto, 2003).
Analytical and Material Science Research
- Advances in Solid-State NMR Spectroscopy : Research in quadrupolar halogen solid-state nuclear magnetic resonance (SSNMR) spectroscopy, covering chlorine, bromine, and iodine, has grown, highlighting the application of these techniques in studying halogen-bonded adducts, pharmaceuticals, and materials. This includes the study of brominated compounds and might provide analytical techniques relevant for studying "2-Bromo-8-chloro-1-octene" (Szell & Bryce, 2020).
Environmental Chemistry and Toxicology
- Brominated Flame Retardants and Dioxins : The combustion of brominated flame retardants can lead to the formation of brominated and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans, which have structural similarities and potentially similar environmental and health impacts as their chlorinated counterparts. This research area concerns the pathways through which these compounds form and their implications (Zhang, Buekens, & Li, 2016).
properties
IUPAC Name |
2-bromo-8-chlorooct-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrCl/c1-8(9)6-4-2-3-5-7-10/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZAPRXVKIJVBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641085 |
Source
|
Record name | 2-Bromo-8-chlorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141493-81-4 |
Source
|
Record name | 2-Bromo-8-chlorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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